molecular formula C14H8BrF3N4O2 B4732628 6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4732628
M. Wt: 401.14 g/mol
InChI Key: REIZXWSXTHQBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of benzaldehyde derivatives with pyrazole and pyrimidine precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications . Some examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical and biological properties .

Properties

IUPAC Name

6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N4O2/c15-7-5-19-12-4-10(21-22(12)6-7)13(23)20-9-2-1-8(16)3-11(9)24-14(17)18/h1-6,14H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIZXWSXTHQBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
6-BROMO-N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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